2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
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Overview
Description
2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a synthetic compound characterized by the presence of a fluorinated bicyclo[1.1.1]pentane ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorobicyclo[111]pentan-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors One common approach involves the fluorination of a bicyclo[11The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium azide and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated bicyclo[1.1.1]pentane ring enhances its binding affinity and selectivity, leading to modulation of biological pathways. This compound can inhibit enzyme activity or alter receptor signaling, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid
- 2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid distinguishes it from similar compounds. This fluorination enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10FNO2 |
---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H10FNO2/c8-7-1-6(2-7,3-7)4(9)5(10)11/h4H,1-3,9H2,(H,10,11) |
InChI Key |
WHYWSVCITOXRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)N |
Origin of Product |
United States |
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